
Nucléozine
Vue d'ensemble
Description
La Nucléozine est une petite molécule connue pour son activité antivirale puissante, en particulier contre le virus de la grippe A. Elle agit en ciblant la nucléoprotéine du virus, provoquant son agrégation et inhibant ainsi la réplication virale. Ce composé a suscité un intérêt considérable en raison de son potentiel en tant qu'agent thérapeutique dans la lutte contre les infections grippales .
Applications De Recherche Scientifique
Research Findings
- Antiviral Activity : Nucleozin has been shown to significantly inhibit the replication of various strains of influenza A virus, including H1N1 and H5N1, in vitro and in vivo. Studies revealed that nucleozin could reduce viral titers by over 1,000-fold when administered shortly after infection .
- Structural Insights : The crystal structure of the nucleoprotein-nucleozin complex has been characterized at high resolution, revealing specific binding sites and providing insights into how nucleozin induces NP aggregation . These structural studies are crucial for understanding the molecular interactions that underpin nucleozin's antiviral effects.
- Modification Studies : Research into modifying the piperazine ring of nucleozin has indicated that structural changes can affect its antiviral efficacy. Some analogs showed reduced activity compared to the original compound, emphasizing the importance of maintaining specific structural features for optimal function .
Influenza A Virus Inhibition
In a notable study, nucleozin was tested against various strains of influenza A in mouse models. Results indicated that treatment with nucleozin not only protected mice from lethal doses of H5N1 but also effectively reduced viral loads in infected tissues . The study highlighted nucleozin's potential as a therapeutic agent in treating severe influenza infections.
Resistance Mechanisms
Research has also focused on understanding how certain mutations in the NP can confer resistance to nucleozin. For instance, a mutation identified as Y289H allowed NP to accumulate in the nucleus despite the presence of nucleozin, demonstrating a potential pathway for viral resistance that could complicate treatment strategies . This underscores the need for ongoing research into combination therapies or alternative agents.
Data Summary
Aspect | Details |
---|---|
Target | Influenza A Virus Nucleoprotein |
Mechanism | Induces aggregation of NP, preventing nuclear import |
Effective Concentration (EC50) | Nanomolar range; highly effective against multiple strains |
Resistance Mutations | Y289H mutation allows NP nuclear accumulation despite nucleozin presence |
Animal Model Efficacy | Significant reduction in viral loads and protection from lethal doses |
Mécanisme D'action
Target of Action
Nucleozin primarily targets the viral ribonucleoprotein (RNP) of the Influenza A virus . The RNP is a complex of the viral genome, the nucleoprotein (NP), and the viral polymerase. It plays a crucial role in the replication and transcription of the viral genome .
Mode of Action
Nucleozin acts as a potent antagonist of nucleoprotein accumulation in the nucleus . It inhibits the formation of higher-order NP oligomers by cross-linking two composition of NP . This interaction promotes the formation of nonfunctional aggregates . It also blocks the cytoplasmic trafficking of RNPs that had undergone nuclear export, promoting the formation of large perinuclear aggregates of RNPs along with cellular Rab11 .
Biochemical Pathways
The primary biochemical pathway affected by Nucleozin is the viral replication cycle. By blocking the cytoplasmic trafficking of RNPs and promoting the formation of nonfunctional aggregates, Nucleozin disrupts the viral RNA-induced NP oligomerization . This leads to a reduction in the production of infectious progeny .
Result of Action
The result of Nucleozin’s action is a significant reduction in the production of infectious progeny. It achieves this by blocking the cytoplasmic trafficking of RNPs, leading to the formation of large perinuclear aggregates of RNPs along with cellular Rab11 . This effect leads to the production of much-reduced amounts of often markedly smaller virus particles .
Analyse Biochimique
Biochemical Properties
Nucleozin plays a crucial role in biochemical reactions by interacting with the viral nucleoprotein, a key component in the replication of influenza A virus. The compound binds to the nucleoprotein, preventing its accumulation in the nucleus and thereby inhibiting viral replication . Nucleozin’s interaction with the nucleoprotein is highly specific, making it an effective antiviral agent. Additionally, Nucleozin has been shown to interact with other biomolecules involved in the viral life cycle, further enhancing its antiviral properties .
Cellular Effects
Nucleozin exerts significant effects on various types of cells and cellular processes. In infected cells, Nucleozin disrupts the normal function of the viral nucleoprotein, leading to a halt in viral replication. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the inhibition of viral spread . Nucleozin’s impact on cell function is primarily observed in cells infected with influenza A virus, where it effectively reduces viral load and prevents the progression of infection .
Molecular Mechanism
The molecular mechanism of Nucleozin involves its binding to the viral nucleoprotein, which is essential for the replication of influenza A virus. By binding to the nucleoprotein, Nucleozin prevents its accumulation in the nucleus, thereby inhibiting the formation of viral ribonucleoprotein complexes . This inhibition disrupts the viral replication process, leading to a reduction in viral load. Additionally, Nucleozin has been shown to induce conformational changes in the nucleoprotein, further preventing its interaction with other viral components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nucleozin have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antiviral activity for extended periods . Prolonged exposure to Nucleozin can lead to the degradation of the compound, resulting in a decrease in its effectiveness. Long-term studies have shown that Nucleozin can have lasting effects on cellular function, with continued inhibition of viral replication observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of Nucleozin vary with different dosages in animal models. At lower doses, Nucleozin effectively inhibits viral replication without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse reactions . Threshold effects have been observed, where a minimum concentration of Nucleozin is required to achieve antiviral activity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Nucleozin is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its antiviral activity. The compound is metabolized by cellular enzymes, leading to the formation of active metabolites that contribute to its antiviral properties . Nucleozin’s interaction with metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing its effectiveness as an antiviral agent .
Transport and Distribution
Within cells and tissues, Nucleozin is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Nucleozin’s localization and accumulation within specific cellular compartments are crucial for its antiviral activity. The compound’s distribution can affect its concentration at the site of infection, influencing its overall effectiveness .
Subcellular Localization
Nucleozin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments within the cell, where it exerts its antiviral effects . Targeting signals and post-translational modifications guide Nucleozin to the nucleus, where it interacts with the viral nucleoprotein. This precise localization is essential for Nucleozin’s ability to inhibit viral replication and prevent the spread of infection .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Nucléozine et ses dérivés sont généralement synthétisés par une série de réactions chimiques impliquant la pipérazine et des composés aromatiques. Une voie de synthèse courante implique la réaction de couplage catalysée par le palladium. Par exemple, une série de dérivés de la this compound a été synthétisée par couplage de la pipérazine avec divers noyaux aromatiques .
Méthodes de production industrielle : La production industrielle de la this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction telles que la température, la pression et les systèmes de solvants afin d'assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut encore améliorer l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions : La Nucléozine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la this compound, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution, en particulier sur le noyau aromatique, peuvent produire une variété d'analogues de la this compound avec des propriétés différentes
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des catalyseurs au palladium et divers composés aromatiques halogénés sont utilisés dans les réactions de substitution
Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des analogues de la this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d'activité antivirale .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle sert de composé modèle pour étudier la synthèse et la modification des agents antiviraux.
Biologie : La this compound est utilisée pour étudier les mécanismes de la réplication virale et le rôle des nucléoprotéines dans le virus de la grippe.
Médecine : Son activité antivirale puissante en fait un candidat pour le développement de nouveaux traitements contre la grippe.
Industrie : La this compound et ses dérivés sont étudiés pour leur utilisation potentielle dans les revêtements et les matériaux antiviraux .
5. Mécanisme d'action
La this compound exerce ses effets en ciblant la nucléoprotéine du virus de la grippe. Elle induit l'agrégation de la nucléoprotéine, empêchant sa fonction normale dans la réplication virale. Cette agrégation perturbe l'emballage normal de l'ARN viral, inhibant ainsi le cycle de réplication du virus. Les cibles moléculaires impliquées comprennent la nucléoprotéine et la machinerie de réplication virale associée .
Composés similaires :
FA-2 : Un analogue de la this compound qui cible également la nucléoprotéine mais avec des modifications structurales différentes.
Oseltamivir : Un inhibiteur de la neuraminidase utilisé pour traiter la grippe, mais avec un mécanisme d'action différent.
Zanamivir : Un autre inhibiteur de la neuraminidase ayant une fonction similaire à celle de l'oseltamivir .
Unicité : La this compound est unique dans son mécanisme d'action, car elle cible directement la nucléoprotéine du virus de la grippe, provoquant son agrégation. Cela diffère des inhibiteurs de la neuraminidase comme l'oseltamivir et le zanamivir, qui inhibent une enzyme virale différente. La capacité de la this compound à induire l'agrégation de la nucléoprotéine en fait un outil précieux dans la recherche antivirale et le développement thérapeutique potentiel .
Comparaison Avec Des Composés Similaires
FA-2: A nucleozin analog that also targets the nucleoprotein but with different structural modifications.
Oseltamivir: A neuraminidase inhibitor used to treat influenza, but with a different mechanism of action.
Zanamivir: Another neuraminidase inhibitor with a similar function to oseltamivir .
Uniqueness: Nucleozin is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of nucleozin to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .
Activité Biologique
Nucleozin is a small-molecule compound identified as a promising antiviral agent targeting the nucleoprotein (NP) of the influenza A virus. This compound has garnered attention for its unique mechanism of action, primarily involving the aggregation of NP, which plays a crucial role in viral replication and nuclear import. This article delves into the biological activity of nucleozin, supported by data tables, case studies, and detailed research findings.
Targeting Influenza A Nucleoprotein
Nucleozin specifically interacts with the influenza A nucleoprotein, inhibiting its nuclear accumulation and thereby disrupting viral replication. The compound triggers the aggregation of NP in the cytoplasm, preventing its transport to the nucleus where it is essential for viral RNA synthesis and replication.
Key Findings on Mechanism:
- NP Aggregation: Nucleozin induces the formation of large NP complexes that aggregate with RNA and other cellular components, halting NP nuclear import .
- Inhibition of Viral Replication: In vitro studies have shown that nucleozin effectively inhibits influenza A virus replication with a median effective concentration (EC50) in the nanomolar range .
Data Table: Nucleozin Efficacy
Study Type | EC50 (μM) | TC50 (μM) | Therapeutic Window | Viral Strain Tested |
---|---|---|---|---|
In Vitro Assay | 0.069 | >250 | Wide | Influenza A H5N1 |
In Vivo Study | - | - | - | Mice infected with H5N1 |
Animal Studies
In animal models, nucleozin has demonstrated significant protective effects against lethal doses of highly pathogenic influenza strains. For example, in a study involving mice infected with H5N1, those treated with nucleozin showed a markedly higher survival rate compared to untreated controls. Specifically:
- Survival Rate: 50% of nucleozin-treated mice survived for over 21 days post-infection, while untreated mice succumbed within 7 days .
Clinical Relevance
The promising results from animal studies have led to further exploration of nucleozin as a potential therapeutic agent in humans. Its mechanism of action suggests that it could be effective even against strains resistant to current antiviral therapies.
In Vitro Studies
In vitro experiments using MDCK and A549 cell lines have elucidated the following:
- Viral Protein Synthesis: Nucleozin significantly reduced the synthesis of viral proteins when administered shortly after infection, indicating its effectiveness during post-entry stages of viral infection .
- Cytoplasmic NP Aggregates: Fluorescence microscopy revealed that NP remained trapped in cytoplasmic aggregates rather than entering the nucleus when cells were treated with nucleozin .
Comparative Analysis
Comparative studies with other antiviral agents have shown that nucleozin maintains a superior efficacy profile against certain influenza strains. For instance:
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBJAPOSQSWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386481 | |
Record name | Nucleozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341001-38-5 | |
Record name | Nucleozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 341001-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.